3-((2-Methyl-2-(methylthio)propyl)amino)thietane1,1-dioxide
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Overview
Description
3-((2-Methyl-2-(methylthio)propyl)amino)thietane 1,1-dioxide is a chemical compound with the molecular formula C8H17NO2S2 and a molecular weight of 223.35 g/mol . This compound is characterized by the presence of a thietane ring, which is a four-membered ring containing a sulfur atom. The compound also contains an amino group and a methylthio group, making it a unique structure in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Methyl-2-(methylthio)propyl)amino)thietane 1,1-dioxide typically involves the reaction of 2-methyl-2-(methylthio)propanamine with a thietane derivative under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the thietane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-((2-Methyl-2-(methylthio)propyl)amino)thietane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thietane derivatives.
Scientific Research Applications
3-((2-Methyl-2-(methylthio)propyl)amino)thietane 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((2-Methyl-2-(methylthio)propyl)amino)thietane 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-((2-Methyl-2-(methylthio)propyl)amino)thietane: Lacks the dioxide group.
2-Methyl-2-(methylthio)propanamine: Lacks the thietane ring.
Thietane 1,1-dioxide: Lacks the amino and methylthio groups.
Uniqueness
3-((2-Methyl-2-(methylthio)propyl)amino)thietane 1,1-dioxide is unique due to its combination of a thietane ring, an amino group, and a methylthio group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Properties
Molecular Formula |
C8H17NO2S2 |
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Molecular Weight |
223.4 g/mol |
IUPAC Name |
N-(2-methyl-2-methylsulfanylpropyl)-1,1-dioxothietan-3-amine |
InChI |
InChI=1S/C8H17NO2S2/c1-8(2,12-3)6-9-7-4-13(10,11)5-7/h7,9H,4-6H2,1-3H3 |
InChI Key |
HPVKUKNXSFHNNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC1CS(=O)(=O)C1)SC |
Origin of Product |
United States |
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